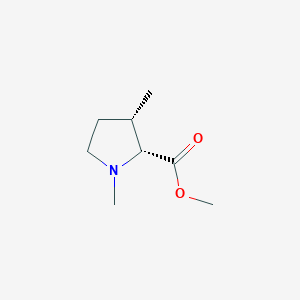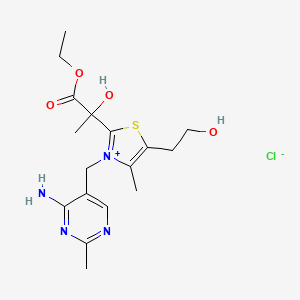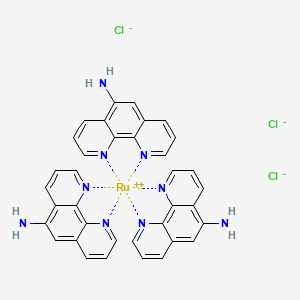
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique electrochemical properties and its ability to form stable complexes with various ligands. The ruthenium center is coordinated by three 5-amino-1,10-phenanthroline ligands, and the complex is stabilized by two chloride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 5-amino-1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Reduction: The complex can also undergo reduction reactions, which are often studied using cyclic voltammetry.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
科学的研究の応用
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride has a wide range of scientific research applications:
Chemistry: It is used in the study of electrochemical properties and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use in medical devices and as a potential therapeutic agent.
Industry: The compound is used in the development of sensors and other electrochemical devices.
作用機序
The mechanism by which Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride exerts its effects is primarily through its electrochemical properties. The ruthenium center can undergo redox reactions, which are crucial for its function as a catalyst and in sensors. The 5-amino-1,10-phenanthroline ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
類似化合物との比較
Similar Compounds
Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: This compound is similar in structure but lacks the amino groups on the phenanthroline ligands.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: This compound has diphenyl groups on the phenanthroline ligands, which can alter its electrochemical properties.
Uniqueness
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is unique due to the presence of amino groups on the phenanthroline ligands. These groups can participate in additional interactions and reactions, making the compound more versatile in various applications .
特性
分子式 |
C36H27Cl3N9Ru- |
|---|---|
分子量 |
793.1 g/mol |
IUPAC名 |
1,10-phenanthrolin-5-amine;ruthenium(2+);trichloride |
InChI |
InChI=1S/3C12H9N3.3ClH.Ru/c3*13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;;;;/h3*1-7H,13H2;3*1H;/q;;;;;;+2/p-3 |
InChIキー |
XTSRUOFYUPUKMK-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Cl-].[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

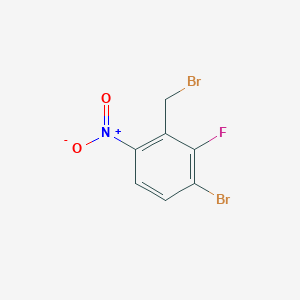
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

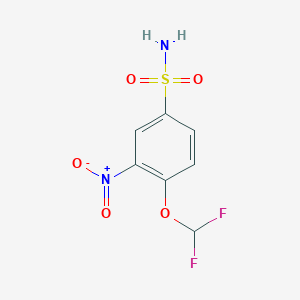
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
